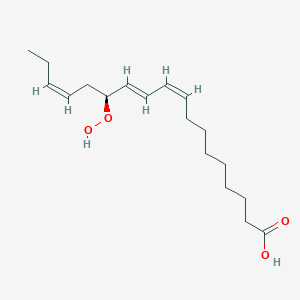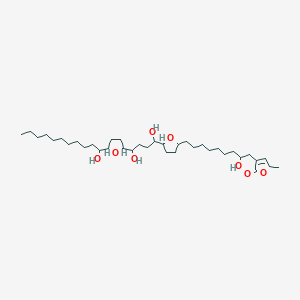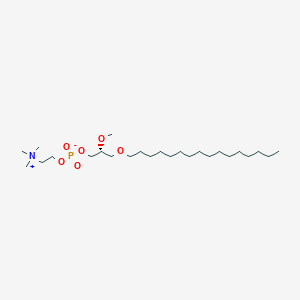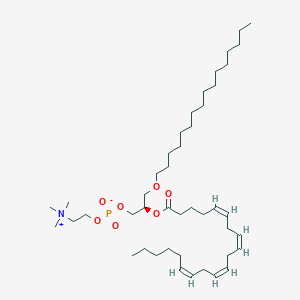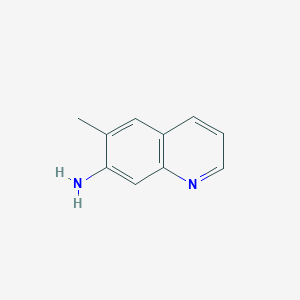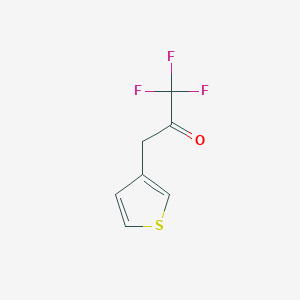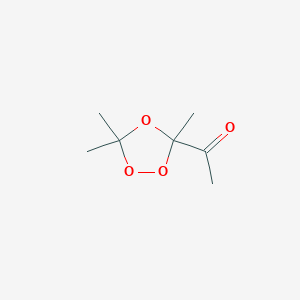
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone, also known as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a volatile organic compound that has a distinctive odor and is commonly used as a chemical odorant in animal behavior studies. TMT has been shown to elicit fear and anxiety-related behaviors in rodents and is used as a model for studying the neural mechanisms of fear and anxiety.
作用機序
The mechanism of action of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is not fully understood, but it is thought to involve activation of the amygdala, a brain region that is involved in the processing of emotions. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been shown to activate neurons in the amygdala and to increase the release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been shown to elicit a range of physiological and behavioral responses in rodents. These responses include increased heart rate, freezing behavior, and avoidance behavior. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has also been shown to increase the release of stress hormones such as corticosterone.
実験室実験の利点と制限
One advantage of using 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone as a model for studying fear and anxiety is that it elicits a robust and consistent behavioral response in rodents. Another advantage is that 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is relatively easy to use and does not require specialized equipment. However, one limitation of using 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is that it may not fully capture the complexity of fear and anxiety-related behaviors in humans.
将来の方向性
There are several future directions for research on 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone. One direction is to further elucidate the neural mechanisms of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone-induced fear and anxiety. Another direction is to investigate the potential therapeutic applications of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone in the treatment of anxiety disorders. Finally, there is a need for further research on the potential long-term effects of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone exposure on the brain and behavior.
合成法
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone can be synthesized by reacting 3,5,5-trimethyl-1,2,4-trioxolane with ethanone in the presence of a Lewis acid catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
科学的研究の応用
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been used extensively in scientific research to study the neural mechanisms of fear and anxiety. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is commonly used as a chemical odorant to elicit fear and anxiety-related behaviors in rodents. The use of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone as a model for studying the neural mechanisms of fear and anxiety has led to significant advances in our understanding of these complex emotions.
特性
CAS番号 |
131273-54-6 |
|---|---|
製品名 |
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone |
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
1-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H12O4/c1-5(8)7(4)9-6(2,3)10-11-7/h1-4H3 |
InChIキー |
HWULUBFWBLTVOH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)(C)C)C |
正規SMILES |
CC(=O)C1(OC(OO1)(C)C)C |
同義語 |
Ethanone, 1-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



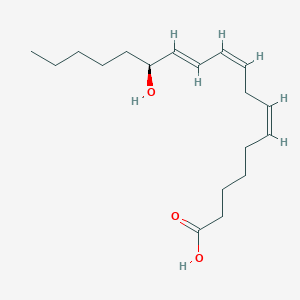
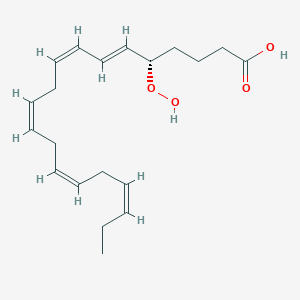
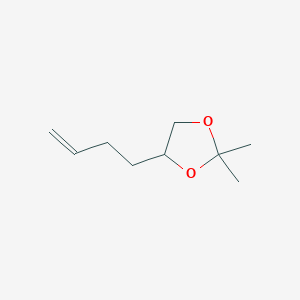
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
